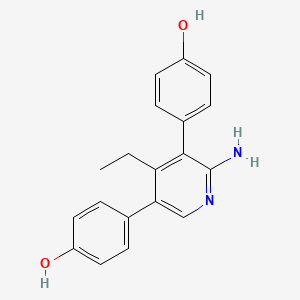
4,4'-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol is an organic compound with a complex structure that includes both pyridine and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-ethylpyridine with phenol derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated phenols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,3-Adamantanediyl)diphenol
Uniqueness
4,4’-(2-Amino-4-ethylpyridine-3,5-diyl)diphenol is unique due to its specific combination of pyridine and phenol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H18N2O2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]phenol |
InChI |
InChI=1S/C19H18N2O2/c1-2-16-17(12-3-7-14(22)8-4-12)11-21-19(20)18(16)13-5-9-15(23)10-6-13/h3-11,22-23H,2H2,1H3,(H2,20,21) |
InChI Key |
YBTWUDMFWKOPHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




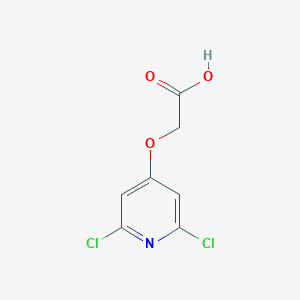

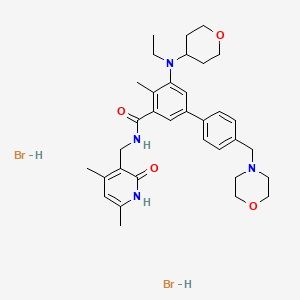



![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
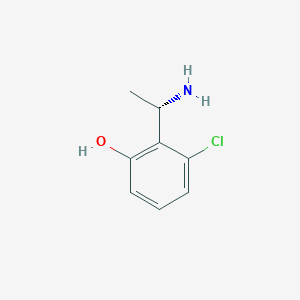
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)

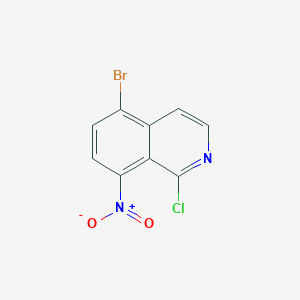
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
